Furo[3,2-b]pyridine hydrochloride
Description
Furo[3,2-b]pyridine (B1253681) as a Privileged Fused Heterocyclic System in Academic Investigations
The furo[3,2-b]pyridine system is considered a privileged scaffold due to its unique electronic properties and versatile reactivity. The fusion of an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring creates a distinct chemical entity that has garnered considerable academic attention. nih.govresearchgate.net Synthetic strategies to access this core are varied and have been a subject of extensive research, with methods including nucleophilic aromatic substitution followed by intramolecular cyclization, and microwave-assisted synthesis to improve efficiency.
One common synthetic route to the furo[3,2-b]pyridine core involves the following steps:
Esterification: Conversion of a substituted nicotinic acid, such as 2,5-dichloronicotinic acid, to its corresponding ester.
Nucleophilic Aromatic Substitution and Cyclization: Reaction with a hydroxyacetate derivative, which displaces a halide on the pyridine ring and subsequently cyclizes to form the fused furan ring.
Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid, which is then decarboxylated.
Salt Formation: Treatment with hydrochloric acid yields the stable and more soluble hydrochloride salt.
This accessibility allows for the generation of diverse libraries of furo[3,2-b]pyridine derivatives for further investigation. The hydrochloride salt of these compounds is often utilized in research to improve handling and bioavailability in biological assays. cymitquimica.com
Significance of the Furo[3,2-b]pyridine Core in Chemical Biology and Medicinal Chemistry Research
The furo[3,2-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of key biological pathways implicated in various diseases. nih.govresearchgate.net Its structural and electronic features make it an attractive starting point for the design of inhibitors targeting enzymes such as kinases, as well as other cellular targets.
Inhibitors of Protein Kinases:
A significant body of research highlights the potential of furo[3,2-b]pyridine derivatives as inhibitors of several protein kinase families. nih.govnih.govbohrium.com
Cdc-like Kinases (CLKs): The furo[3,2-b]pyridine core has been identified as a novel scaffold for potent and highly selective inhibitors of CLKs. nih.govresearchgate.net Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded compounds with high cell activity and selectivity. nih.gov
Homeodomain-Interacting Protein Kinases (HIPKs): This scaffold has also been successfully utilized to develop highly selective inhibitors of HIPKs. nih.gov
The ability to generate derivatives with varying substitution patterns allows for the fine-tuning of selectivity and potency against different kinase targets.
Modulators of the Hedgehog Signaling Pathway:
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its dysregulation is linked to various cancers. nih.govnih.gov Interestingly, kinase-inactive subsets of 3,5,7-trisubstituted furo[3,2-b]pyridines have been found to act as sub-micromolar modulators of this pathway. nih.govresearchgate.net This dual activity within the same chemical class underscores the privileged nature of the furo[3,2-b]pyridine scaffold.
Anticancer and Antimicrobial Activity:
Beyond kinase and Hh pathway modulation, derivatives of the furo[3,2-b]pyridine core have demonstrated broader therapeutic potential. For instance, Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride has shown preliminary antimicrobial activity against various bacterial strains. Furthermore, various furo[3,2-b]pyridine derivatives have exhibited cytotoxic effects against cancer cell lines.
The following table summarizes the inhibitory activities of selected furo[3,2-b]pyridine derivatives:
| Compound Derivative | Target | IC50 (µM) | Cell Line |
| Furo[3,2-b]pyridine Derivative 1 | Phospholipase C-gamma | - | - |
| Furo[3,2-b]pyridine Derivative 2 | - | 0.36 | HCT-15 (colon cancer) |
| Furo[3,2-b]pyridine Derivative 3 | - | 1.8 | MCF-7 (breast cancer) |
Table 1: Inhibitory concentrations of selected Furo[3,2-b]pyridine derivatives against various targets and cell lines.
The versatility of the furo[3,2-b]pyridine scaffold, coupled with the favorable physicochemical properties conferred by its hydrochloride form, positions Furo[3,2-b]pyridine hydrochloride as a compound of significant interest in the ongoing quest for novel therapeutic agents.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
furo[3,2-b]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO.ClH/c1-2-7-6(8-4-1)3-5-9-7;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUYABTYDBWWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Furo 3,2 B Pyridine and Its Derivatives
Classical and Conventional Synthetic Approaches
Traditional methods for the synthesis of furo[3,2-b]pyridines often rely on multi-step sequences involving condensation and cyclization reactions. These established routes provide fundamental access to the core structure and its analogs.
Multi-Step Condensation and Cyclization Processes
The construction of the furo[3,2-b]pyridine (B1253681) skeleton can be achieved through multi-step processes that involve the gradual assembly of the fused ring system. nih.govresearchgate.net These methods often begin with appropriately substituted pyridine (B92270) or furan (B31954) precursors. For instance, a three-component reaction involving an aldehyde, an active methylene (B1212753) compound, and an aminopyrazole can lead to the formation of fused pyridine derivatives. researchgate.net Another approach involves the condensation of pyridinium (B92312) ylides with β-ketonitriles and aldehydes, which proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization to form a dihydropyran ring that can be a precursor to pyridine-fused systems. organic-chemistry.org These multi-component reactions (MCRs) are advantageous as they can build complex molecules from simple starting materials in a single pot. acsgcipr.org
Ring Closure Reactions
Ring closure reactions are a cornerstone in the synthesis of heterocyclic compounds like furo[3,2-b]pyridine. researchgate.net These reactions typically involve the formation of the furan ring onto a pre-existing pyridine core or vice versa. One strategy involves the intramolecular cyclization of a suitably functionalized pyridine derivative. For example, a 2-alkynyl-3-hydroxypyridine can undergo intramolecular cyclization to form the furo[3,2-b]pyridine ring system. This approach often requires a base to facilitate the ring closure.
Friedländer Cyclization
The Friedländer synthesis is a well-established method for constructing quinoline (B57606) rings, and its principles can be adapted for the synthesis of related heterocyclic systems like furo[3,2-b]pyridine. chemsynthesis.comdatapdf.com This reaction involves the condensation of a 2-amino-heteroaromatic aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org In the context of furo[3,2-b]pyridine synthesis, a 3-amino-2-formylfuran could theoretically react with a suitable ketone to form the pyridine portion of the fused ring system. The reaction is typically catalyzed by acids or bases. wikipedia.org
Nucleophilic Aromatic Substitution Followed by Intramolecular Cyclization
A powerful strategy for the synthesis of furo[3,2-b]pyridines involves a sequence of nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. acs.org This approach often starts with a dihalopyridine, such as 2,5-dichloronicotinic acid. nih.gov The more reactive halogen can be displaced by a nucleophile containing a hydroxyl group, such as tert-butyl 2-hydroxyacetate. nih.gov The resulting intermediate can then undergo an intramolecular SNAr reaction, where the hydroxyl group displaces the second halogen to form the furan ring. nih.gov The regioselectivity of nucleophilic attack on the pyridine ring is a key consideration, with positions 2 and 4 being the most susceptible to attack due to the electron-withdrawing nature of the nitrogen atom. stackexchange.com
Metal-Catalyzed Synthetic Routes
Modern synthetic chemistry has increasingly turned to metal catalysis to achieve efficient and selective bond formations. The synthesis of furo[3,2-b]pyridines has greatly benefited from these advancements, particularly through the use of palladium catalysts. doaj.orgacs.orgnih.gov
Palladium-Catalyzed Cyclization Reactions
Palladium catalysts are highly effective in promoting a variety of cyclization reactions that lead to the formation of the furo[3,2-b]pyridine core. researchgate.netacs.org These reactions often involve the formation of carbon-carbon and carbon-oxygen bonds in a single step or a tandem sequence.
A prominent example is the palladium-catalyzed coupling of a halopyridine with a terminal alkyne, followed by an intramolecular heteroannulation. nih.govresearchgate.net For instance, 3-chloro-2-hydroxypyridine (B189369) can be coupled with a terminal alkyne in the presence of a palladium-copper co-catalyst system. nih.govresearchgate.net This is followed by an in-situ C-O bond formation to yield the 2-substituted furo[3,2-b]pyridine. nih.govresearchgate.net Another advanced method involves the palladium-catalyzed dual C-H activation of 3-phenoxypyridine (B1582220) 1-oxides to directly form the benzofuro[3,2-b]pyridine skeleton. nih.govacs.org This oxidative cyclization offers a highly regioselective and efficient route to these compounds. nih.govacs.org
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
| 3-chloro-2-hydroxy pyridine, terminal alkyne | 10% Pd/C-CuI-PPh3-Et3N, EtOH, ultrasound | 2-substituted furo[3,2-b]pyridines | Good | nih.govresearchgate.net |
| 3-phenoxypyridine 1-oxides | Pd catalyst | Benzofuro[3,2-b]pyridine 1-oxides | High | nih.govacs.org |
| β-Ketodinitriles, alkynes | Pd(OAc)2, 2,2′-bipyridine, PTSA·H2O | Furo[2,3-b]pyridines | Moderate | acs.org |
Copper-Mediated Oxidative Cyclization
Copper-mediated oxidative cyclization represents a significant strategy for the assembly of the furo[3,2-b]pyridine scaffold. researchgate.netrsc.org This method typically involves the intramolecular cyclization of a suitably functionalized pyridine precursor, often a 3-hydroxypyridine (B118123) bearing an alkyne moiety at the 2-position. The copper catalyst, in the presence of an oxidant, facilitates the formation of the furan ring fused to the pyridine core.
The reaction proceeds through a cascade of events, which can include alkynylation followed by cyclization and isomerization. nih.gov For instance, the reaction of aurone-derived azadienes with terminal alkynes, catalyzed by copper, has been shown to produce 1,2-dihydrobenzofuro[3,2-b]pyridines in excellent yields. nih.gov These intermediates can then be conveniently aromatized to the corresponding benzofuro[3,2-b]pyridines. nih.gov The choice of copper salt, oxidant, and reaction conditions is crucial for the efficiency of the transformation. Copper(II) acetate (B1210297) is a commonly used catalyst for this type of [3+2]-annulation reaction. rsc.orgrsc.org
Table 1: Examples of Copper-Mediated Synthesis of Furo[3,2-b]pyridine Analogues
| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |
| Aurone-derived azadienes, Terminal alkynes | Copper catalyst | 1,2-Dihydrobenzofuro[3,2-b]pyridines | Excellent | nih.gov |
| α-Fluoronitroalkenes, Pyridinium ylides | Cu(OAc)₂ / 2,6-lutidine | 1-Fluoroindolizines (related fused system) | Up to 81% | rsc.org |
| Ketoxime acetates, Pyridines | Copper(I) catalyst / Air (oxidant) | Imidazo[1,2-a]pyridines (related fused system) | High | researchgate.net |
This table presents data for the synthesis of furo[3,2-b]pyridine analogues and related fused heterocyclic systems to illustrate the utility of copper-mediated oxidative cyclization.
Rhodium-Mediated Tandem Cyclization-Hydroamidation Sequences
Sonogashira Coupling/Heteroannulation Sequences
A versatile and widely used method for constructing the furo[3,2-b]pyridine skeleton involves a two-step sequence: a Sonogashira cross-coupling reaction followed by a heteroannulation (cyclization) step. nih.gov This strategy offers a modular approach, allowing for the introduction of diversity at various positions of the final heterocyclic product.
The process generally begins with a Sonogashira coupling of a functionalized pyridine, such as a halopyridine (e.g., 3-chloro-2-hydroxypyridine or 3,5-dibromo-2,6-dichloropyridine), with a terminal alkyne. rsc.orgnih.gov This reaction is typically catalyzed by a palladium complex (e.g., Pd/C or Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine. nih.govresearchgate.net The resulting 2-alkynylpyridine intermediate is then subjected to a cyclization reaction to form the furan ring. This heteroannulation is often promoted by the same or a different catalyst system and can proceed through various mechanisms, such as a 5-endo-dig cyclization. researchgate.net This one-pot or sequential approach provides direct access to 2-substituted furo[3,2-b]pyridines. nih.govnih.gov
Table 2: Sonogashira Coupling/Heteroannulation for Furo[3,2-b]pyridine Derivatives
| Pyridine Substrate | Alkyne Substrate | Catalyst System | Product | Yield (%) | Reference |
| 3-Chloro-2-hydroxypyridine | Terminal Alkynes | 10% Pd/C, CuI, PPh₃, Et₃N | 2-Substituted furo[3,2-b]pyridines | Moderate to Excellent | nih.govnih.gov |
| 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkynes | Pd catalyst, CuI | Mono-, di-, tri-, and tetraalkynylated pyridines | Good | rsc.org |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄, CuI, THF/Et₃N | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | 91% (for subsequent step) | soton.ac.uk |
Green Chemistry Approaches in Furo[3,2-b]pyridine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce environmental impact through the use of alternative energy sources, safer solvents, and more efficient reaction designs.
Microwave-Assisted Syntheses
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. beilstein-journals.org In the context of fused pyridine synthesis, microwave assistance can facilitate various reactions, including multicomponent reactions and cyclization steps. beilstein-journals.orgnih.gov For example, the synthesis of N-alkylated 2-pyridones via a three-component reaction saw a significant yield improvement from 65–77% to 81–94% and a time reduction from 180 minutes to just 15 minutes under microwave irradiation. beilstein-journals.org Similarly, microwave-assisted protocols have been developed for quinoline derivatives, affording good to excellent yields in short reaction times. nih.goveurekaselect.com While specific data for the direct microwave-assisted synthesis of the parent furo[3,2-b]pyridine is limited, the successful application in analogous fused heterocyclic systems suggests its high potential for creating this scaffold in a more environmentally friendly manner. However, it is important to note that safety precautions are necessary, as some reactions under microwave conditions can lead to intense localized heating and pressure build-up. nih.gov
Ultrasound-Assisted Syntheses
The use of ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields. This method, known as sonochemistry, promotes chemical reactions through the phenomenon of acoustic cavitation. A convenient and efficient one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed utilizing ultrasound irradiation. nih.gov This method involves the coupling of 3-chloro-2-hydroxypyridine with various terminal alkynes in the presence of a Pd/C-CuI catalyst system. nih.gov The use of ultrasound facilitates the sequential C-C coupling and C-O bond-forming reactions in a single pot, providing direct access to the desired furo[3,2-b]pyridine derivatives. nih.gov Comparative studies have shown that ultrasound can lead to higher yields in shorter reaction times compared to conventional heating. nih.gov
Table 3: Ultrasound-Assisted Synthesis of 2-Substituted Furo[3,2-b]pyridines
| Starting Materials | Catalyst/Reagents | Conditions | Product Class | Yield | Reference |
| 3-Chloro-2-hydroxypyridine, Terminal alkynes | 10% Pd/C, CuI, PPh₃, Et₃N in EtOH | Ultrasound irradiation | 2-Substituted furo[3,2-b]pyridines | Good | nih.gov |
| Enones, 3-Aminopyrazoles | EtOH | Ultrasound (68-72 °C, 5 min) | Pyrazolo[1,5-a]pyrimidines | 82-96% | nih.gov |
| 4-Chloroacetophenone, Aryl aldehydes, Guanidine | KOH, EtOH | Ultrasound (20-30 min for cyclocondensation) | 2-Aminopyrimidines | 80-88% | nih.gov |
This table highlights the efficiency of ultrasound as a green method for synthesizing furo[3,2-b]pyridines and related heterocyclic structures.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of green chemistry. They offer significant advantages, including high atom economy, operational simplicity, reduced solvent and energy consumption, and the ability to generate molecular diversity efficiently. nih.gov Several MCRs have been developed for the synthesis of fused pyridine systems. For instance, a three-component reaction involving an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid in water can produce furo[3′,4′:5,6]pyrido[2,3-d]pyrimidines. nih.gov Another example is the Pictet-Spengler reaction, which has been adapted for a semi-one-pot synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines from 2-(5-methylfuran-2-yl)ethanamine and aromatic aldehydes. beilstein-journals.org These MCR approaches often proceed without the need for a catalyst and can be performed in environmentally benign solvents like water, further enhancing their green credentials. nih.gov
Regio- and Stereoselective Synthesis of Furo[3,2-b]pyridine Scaffolds
The controlled synthesis of specific isomers and stereoisomers of furo[3,2-b]pyridine is crucial for developing targeted chemical probes and therapeutic agents. Various strategies have been developed to achieve high levels of regio- and stereoselectivity.
One of the most powerful techniques for regioselective functionalization is successive lithiation followed by electrophilic trapping. acs.org A detailed study of the furo[3,2-b]pyridine framework has established conditions for the selective metalation of each position on the heterocycle. acs.orgresearchgate.net The hydrogen at the C-2 position on the furan moiety is the most acidic, allowing for easy and selective lithiation with reagents like n-butyllithium (n-BuLi). acs.org While lithiation at the furan ring positions (C-2 and C-3) is generally straightforward, metalation of the pyridinic ring proves more challenging. acs.org This method provides a pathway to polyfunctionalized derivatives in good yields. acs.org
Palladium- and copper-catalyzed reactions are also central to the regioselective synthesis of these scaffolds. A convenient one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed, which involves the coupling of 3-chloro-2-hydroxypyridine with various terminal alkynes. nih.govresearchgate.net This reaction, performed under ultrasound irradiation with a Pd/C-CuI-PPh3-Et3N catalyst system, proceeds via a sequential C-C coupling and subsequent C-O bond formation. nih.govresearchgate.net Similarly, Sonogashira coupling followed by heteroannulation is a foundational strategy for building the core structure.
For stereoselective synthesis, enzymatic kinetic resolution has been employed to establish control over stereogenic centers in key intermediates, which is critical for the synthesis of enantiomerically pure target compounds. researchgate.net
Table 1: Regioselective Synthetic Methods for Furo[3,2-b]pyridine Scaffolds
| Method | Key Reagents/Catalysts | Position(s) Functionalized | Notes | Reference(s) |
|---|---|---|---|---|
| Successive Lithiation | n-BuLi, LDA, TMP-bases | C-2, C-3, C-5, C-7 | Allows for sequential and controlled introduction of various electrophiles. | acs.orgresearchgate.net |
| Pd/Cu-Catalyzed Coupling | 10% Pd/C-CuI-PPh3-Et3N, Ultrasound | C-2 | One-pot synthesis from 3-chloro-2-hydroxypyridine and terminal alkynes. | nih.govresearchgate.net |
| Sonogashira Coupling/Heteroannulation | Pd(PPh₃)₂Cl₂/CuI, t-BuOK | C-2 | One-pot protocol using 3-iodopyridine (B74083) derivatives and terminal alkynes. | |
| Pd-Catalyzed Dual C-H Activation | Palladium Catalyst | Forms benzofuro[3,2-b]pyridine | Highly regioselective oxidative cyclization of 3-phenoxypyridine 1-oxides. | acs.org |
Synthetic Strategies for Furo[3,2-b]pyridine Functionalization and Derivatization
Once the furo[3,2-b]pyridine core is assembled, its further functionalization is key to exploring the chemical space and developing structure-activity relationships (SAR). Strategies often leverage the distinct reactivity of the furan and pyridine rings.
Chemoselective metal-mediated couplings are a primary tool for derivatization. nih.gov For example, a synthetic route to furo[2,3-b]pyridines (an isomer of the title compound) was specifically designed to install functional handles at the 3- and 5-positions, allowing for subsequent palladium-mediated cross-coupling reactions. nih.gov General chemical transformations reported for the furo[3,2-b]pyridine system include acetylation, condensation, chlorination, and Suzuki coupling reactions. doaj.org
The furo[3,2-b]pyridine system can undergo both oxidation and reduction reactions, targeting either the heterocyclic rings or substituent groups. The presence of both a furan and a pyridine ring provides multiple sites for these transformations.
Oxidation: Standard oxidizing agents can be used to modify furo[3,2-b]pyridine derivatives. For instance, reagents like potassium permanganate (B83412) or chromium trioxide are capable of oxidizing these compounds. A specific example includes the Pd-catalyzed oxidative cyclization of 3-phenoxypyridine 1-oxides to form benzofuro[3,2-b]pyridine 1-oxides. acs.org
Reduction: The reduction of functional groups on the furo[3,2-b]pyridine core is commonly achieved with hydride-reducing agents such as lithium aluminum hydride or sodium borohydride. The resulting benzofuro[3,2-b]pyridine 1-oxides from the aforementioned cyclization can be readily deoxygenated (a reduction) to furnish the corresponding benzofuro[3,2-b]pyridines in excellent yields. acs.org Another example involves the reduction of a chloro-substituted furo[3,2-c]pyridine (B1313802) to its amino derivative using hydrazine (B178648) hydrate (B1144303) with a Pd/C catalyst. researchgate.net
Table 2: Common Reagents for Oxidation and Reduction
| Reaction Type | Reagents | Example Transformation | Reference(s) |
|---|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Oxidation of derivative functional groups. | |
| Palladium Catalyst/Oxidant | Intramolecular C-H activation to form N-oxides. | acs.org | |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Reduction of specific functional groups. | |
| Hydrazine hydrate, Pd/C | Reduction of a chloro group to an amino group. | researchgate.net | |
| Various (e.g., PCl₃) | Deoxygenation of N-oxides. | acs.org |
Nucleophilic and Electrophilic Substitution Reactions on the Furo[3,2-b]pyridine Ring System
The electronic nature of the fused ring system dictates the regioselectivity of substitution reactions. The pyridine ring is electron-deficient and thus susceptible to nucleophilic attack, while the furan ring is electron-rich and more reactive towards electrophiles.
Nucleophilic Substitution: Halogenated furo[3,2-b]pyridines are valuable precursors for introducing a variety of nucleophiles. doaj.org Consistent with the general reactivity of pyridines, nucleophilic aromatic substitution occurs preferentially at the C-2 and C-4 positions (corresponding to the C-7 and C-5 positions of the furo[3,2-b]pyridine system, respectively). quimicaorganica.orgquora.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate anionic complex. quora.com The chlorine atom on 4-chlorofuro[3,2-c]pyridine (B1586628) derivatives, for example, can be readily displaced by nucleophiles such as alkoxides (sodium ethoxide, propoxide) and cyclic secondary amines (morpholine, piperidine). researchgate.net
Electrophilic Substitution: The most effective method for electrophilic substitution on the furo[3,2-b]pyridine core involves a lithiation-electrophile trapping sequence. acs.org The inherent reactivity of the ring system allows for direct lithiation at the C-2 position, which can then be quenched with a suitable electrophile to achieve C-2 substitution. acs.org This highlights the competition between coordination effects and the acidity of the C-2 hydrogen, with the latter dominating the reaction's regioselectivity. acs.org Studies on the related benzo[b]furo[2,3-c]pyridine system show that electrophilic reactions such as nitration and acylation occur exclusively on the annelated benzene (B151609) ring, demonstrating how reactivity can be directed within a larger fused system. researchgate.net
The furo[3,2-b]pyridine scaffold serves as a building block for the synthesis of more complex, polyheterocyclic structures, including benzofused analogues.
An efficient strategy for creating benzofuro[3,2-b]pyridines involves the palladium-catalyzed intramolecular dual C–H activation of 3-phenoxypyridine 1-oxides, which results in a highly regioselective oxidative cyclization. acs.org Another versatile approach uses aurone-derived α,β-unsaturated imines and activated terminal alkynes in an annulation reaction to first produce 1,4-dihydrobenzofuro[3,2-b]pyridines, which can then be aromatized to the final benzofuro[3,2-b]pyridine products. rsc.org
Furthermore, synthetic routes have been established to access all four possible isomers of benzo bohrium.comfuropyridine by taking advantage of the activation of chloropyridines and palladium-mediated reactions starting from variously substituted pyridine precursors. researchgate.net The development of diversity-oriented synthesis pathways allows for the construction of large libraries of polyheterocyclic compounds, showcasing the modularity of these synthetic strategies. researchgate.net
Advanced Spectroscopic and Structural Elucidation Studies of Furo 3,2 B Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of furo[3,2-b]pyridine (B1253681) derivatives. By analyzing one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.
High-Resolution ¹H NMR Analysis
Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of hydrogen atoms in a molecule. In the case of the parent furo[3,2-b]pyridine, the aromatic protons on the pyridine (B92270) and furan (B31954) rings exhibit characteristic chemical shifts. The protonation of the pyridine nitrogen to form a hydrochloride salt significantly influences the electronic distribution and, consequently, the chemical shifts of the neighboring protons. Typically, protons on the pyridine ring will experience a downfield shift upon protonation due to the increased electron-withdrawing effect of the positively charged nitrogen atom.
For substituted furo[3,2-b]pyridine derivatives, the chemical shifts and coupling constants of the aromatic protons provide valuable information about the position and nature of the substituents. For instance, the multiplicity of the signals (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants (J-values) can help to deduce the substitution pattern on the bicyclic ring system.
Table 1: Representative ¹H NMR Chemical Shift Ranges for Furo[3,2-b]pyridine Derivatives
| Proton Position | Typical Chemical Shift (δ) ppm | Multiplicity |
| H2 (furan) | 7.5 - 8.0 | d |
| H3 (furan) | 6.8 - 7.2 | d |
| H5 (pyridine) | 8.3 - 8.8 | d |
| H6 (pyridine) | 7.2 - 7.6 | dd |
| H7 (pyridine) | 8.0 - 8.5 | d |
Note: These are approximate ranges and can vary depending on the solvent and the nature of substituents.
High-Resolution ¹³C NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the furo[3,2-b]pyridine ring system are sensitive to their electronic environment. The carbon atoms of the pyridine ring generally resonate at lower field (higher ppm values) compared to those of the furan ring. Upon formation of the hydrochloride salt, the carbon atoms of the pyridine ring, particularly those in close proximity to the nitrogen atom (C5 and C7), are expected to show a downfield shift.
Table 2: Representative ¹³C NMR Chemical Shift Ranges for Furo[3,2-b]pyridine Derivatives
| Carbon Position | Typical Chemical Shift (δ) ppm |
| C2 (furan) | 140 - 145 |
| C3 (furan) | 105 - 110 |
| C3a (bridgehead) | 145 - 150 |
| C5 (pyridine) | 148 - 152 |
| C6 (pyridine) | 118 - 122 |
| C7 (pyridine) | 140 - 145 |
| C7a (bridgehead) | 155 - 160 |
Note: These are approximate ranges and can vary depending on the solvent and the nature of substituents.
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is essential for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. For furo[3,2-b]pyridine derivatives, COSY spectra would show cross-peaks between adjacent protons on the pyridine and furan rings, helping to trace the proton spin systems. bas.bg
HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). bas.bg This is crucial for assigning the chemical shifts of protonated carbons in the ¹³C NMR spectrum.
Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like hydrochloride salts, which allows the detection of the protonated molecule [M+H]⁺.
High-resolution mass spectrometry (HRESIMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of the ion. This is a critical step in confirming the identity of a newly synthesized compound.
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. For furo[3,2-b]pyridine derivatives, characteristic fragmentation pathways may involve the cleavage of the furan ring, loss of substituents, or fragmentation of the pyridine ring. The study of these fragmentation patterns can help to confirm the connectivity of the molecule and the position of substituents. For instance, analysis of furo[3,2-c]tetrahydroquinoline derivatives has shown that protonation on the oxygen atom of the furan ring can trigger cleavage of the C-O bond. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In furo[3,2-b]pyridine hydrochloride, the IR spectrum would exhibit characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as the C=C and C=N stretching vibrations of the heterocyclic rings. The formation of the hydrochloride salt would lead to the appearance of a broad absorption band in the region of 2400-2800 cm⁻¹, which is characteristic of the N⁺-H stretching vibration of a pyridinium (B92312) salt. The presence of other functional groups in substituted derivatives would give rise to additional characteristic absorption bands.
Table 3: General IR Absorption Frequencies for Furo[3,2-b]pyridine Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=C and C=N Stretch | 1500 - 1650 | Medium to Strong |
| C-O-C Stretch (furan) | 1050 - 1250 | Strong |
| N⁺-H Stretch (hydrochloride) | 2400 - 2800 | Broad, Strong |
Computational Chemistry and Theoretical Investigations of Furo 3,2 B Pyridine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are at the forefront of theoretical investigations into furo[3,2-b]pyridine (B1253681) systems, offering a detailed view of their electronic landscapes and reactivity patterns. These calculations are fundamental to understanding the inherent properties of the furo[3,2-b]pyridine core and its derivatives.
Density Functional Theory (DFT) has become a popular method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For systems related to furo[3,2-b]pyridine, DFT calculations have been instrumental in elucidating their electronic properties.
In a study of pyridinyl and pyrimidinyl phosphonates, the B3LYP/6-311++G(d,p) level of theory was used to optimize the molecular structures and calculate electronic properties. ijcce.ac.ir This level of theory allows for the determination of key electronic descriptors. For instance, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. ijcce.ac.ir For example, a smaller HOMO-LUMO gap suggests a higher reactivity. ijcce.ac.ir
Furthermore, DFT calculations can be used to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution within a molecule and highlight regions susceptible to electrophilic or nucleophilic attack. ijcce.ac.ir In a related study on 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives, DFT calculations at the B3LYP/6-31G(d,p) level were employed to determine the HOMO-LUMO energy gap and other thermodynamic properties.
A summary of representative DFT-calculated electronic properties for related heterocyclic systems is presented below:
| Compound/System | DFT Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyridinyl Phosphonate Derivative | B3LYP | 6-311++G(d,p) | - | - | 3.605 |
| Thiazolo[3,2-a]pyridine Derivatives | B3LYP | 6-311G(d,p) | Varies | Varies | Varies |
| Pyridine (B92270) Derivatives | B3LYP | 6-31G(d,p) | Varies | Varies | Varies |
Table 1: Examples of DFT-Calculated Electronic Properties for Pyridine-based Heterocycles. Note that specific HOMO and LUMO values are highly dependent on the exact molecular structure and substitutions.
Beyond DFT, other quantum chemical methods such as ab initio and semi-empirical approaches offer different advantages in the study of furo[3,2-b]pyridine systems.
Ab initio methods , which are based on first principles without the use of empirical parameters, provide a high level of theory and accuracy. rsc.orgaps.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are computationally intensive and are often applied to smaller molecular systems for benchmarking purposes. rsc.org For larger systems, their computational cost can be prohibitive. nih.gov
Semi-empirical methods , on the other hand, utilize a simplified Hartree-Fock formalism and incorporate empirical parameters to expedite calculations. wikipedia.orgucsb.edu Methods like AM1, PM6, and PM7 are significantly faster than ab initio and DFT methods, making them suitable for high-throughput screening of large libraries of compounds or for studying very large biomolecular systems. nih.govmdpi.com While they offer a trade-off between speed and accuracy, they can provide valuable qualitative insights and trends in molecular properties. ucsb.edumdpi.com The accuracy of semi-empirical methods is highly dependent on the parameterization for the specific types of molecules being studied. wikipedia.org
A comparison of these general methodologies is provided below:
| Method Type | Key Characteristics | Advantages | Disadvantages |
| Ab Initio | Based on first principles, no empirical parameters. | High accuracy, provides a theoretical benchmark. | Computationally expensive, limited to smaller systems. |
| Semi-Empirical | Simplified quantum mechanics with empirical parameters. | Very fast, suitable for large molecules and high-throughput screening. | Accuracy can be variable and depends on parameterization. |
Table 2: Comparison of Ab Initio and Semi-Empirical Quantum Chemical Methods.
Theoretical models are powerful tools for predicting and interpreting the spectroscopic properties of furo[3,2-b]pyridine and its analogs. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis). researchgate.net
Theoretical methods are also employed to predict nuclear magnetic resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR parameters and has been shown to provide results that correlate well with experimental data for pyridine-containing compounds. ijcce.ac.ir
The table below summarizes the application of theoretical models in predicting spectroscopic parameters for related heterocyclic systems.
| Spectroscopic Technique | Theoretical Method | Application |
| UV-Vis Absorption Spectroscopy | TD-DFT (e.g., CAM-B3LYP) | Prediction of λmax, assignment of electronic transitions (π → π, n → π). |
| NMR Spectroscopy | GIAO | Calculation of 1H and 13C chemical shifts. |
| Infrared (IR) Spectroscopy | DFT (e.g., B3LYP) | Calculation of vibrational frequencies. |
Table 3: Theoretical Methods for the Prediction of Spectroscopic Parameters.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are crucial for understanding the interactions of furo[3,2-b]pyridine derivatives with biological targets and for analyzing their dynamic behavior. These approaches bridge the gap between static molecular structures and their function in a biological context.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is instrumental in structure-based drug design. The furo[3,2-b]pyridine scaffold has been identified as a promising core for the development of inhibitors for various protein kinases. medchemexpress.comnih.govresearchgate.net
For instance, derivatives of furo[3,2-b]pyridine have been investigated as potent and selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). medchemexpress.com In a related study, molecular docking was used to investigate the binding of furo[2,3-b]pyridine (B1315467) derivatives to the active site of cyclin-dependent kinase 2 (CDK2). nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the binding affinity and selectivity of the inhibitors. nih.govnih.gov For example, a furo[3,2-b]pyridine-based inhibitor was found to engage with the back pocket of a kinase, a region that varies significantly between kinases, thereby enhancing selectivity. researchgate.net
The following table lists examples of protein targets for which furo[3,2-b]pyridine and related scaffolds have been investigated using molecular docking.
| Furo[3,2-b]pyridine Derivative/Analog | Protein Target | Key Findings from Docking |
| 3,5-disubstituted furo[3,2-b]pyridines | Cdc-like kinases (CLKs) | Identification as a novel scaffold for potent and selective inhibitors. medchemexpress.comnih.gov |
| Furo[3,2-b]pyridine-based inhibitor | Kinase (unspecified) | Binds to the back pocket, enhancing selectivity. researchgate.net |
| Furo[2,3-b]pyridine derivative | Cyclin-dependent kinase 2 (CDK2) | Similar binding mode to reference inhibitors. nih.govnih.gov |
| Pyrrolo[2,3-b]pyridine derivatives | c-Met kinase | Hydrogen bonding with Met1160 and Asp1222 in the active site. sci-hub.se |
Table 4: Examples of Molecular Docking Studies with Furo[3,2-b]pyridine Scaffolds and Analogs.
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the analysis of conformational changes and the stability of ligand-protein complexes over time. While specific MD simulation studies on furo[3,2-b]pyridine hydrochloride were not prominently found, research on closely related furopyrimidine and pyrrolopyridine systems highlights the utility of this approach.
In a study of novel furo[2,3-d]pyrimidine (B11772683) derivatives as PI3K/AKT dual inhibitors, MD simulations were performed to assess the stability of the ligand-protein complex. rsc.org These simulations can reveal how the ligand and protein adapt to each other and maintain their binding interactions over a period of time, often on the nanosecond scale. rsc.org Similarly, a 100ns MD simulation was conducted on pyrrolo[2,3-b]pyridine derivatives in complex with c-Met kinase to confirm the stability of the designed inhibitors within the active site. sci-hub.se For novel furo[2,3-b]indol-3a-ol derivatives, MD simulations were used to assess the stability of the most favorable conformation identified through docking. nih.gov
MD simulations are critical for validating the results of molecular docking and for providing a more realistic picture of the binding event, which is essential for the rational design of more potent and selective inhibitors.
Structure-Activity Relationship (SAR) Modeling and Chemoinformatics
Structure-Activity Relationship (SAR) studies, augmented by chemoinformatics tools, are pivotal in modern drug discovery for deciphering the relationship between a molecule's structure and its biological activity. For the furo[3,2-b]pyridine scaffold, these computational approaches have been instrumental in identifying and optimizing derivatives for various therapeutic targets.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov These models are used to predict the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the costs and ethical concerns associated with extensive animal testing. nih.gov A typical QSAR model is represented by the equation:
Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org
The predictive power of a QSAR model allows researchers to estimate the biological activities of new molecules even before they are synthesized, streamlining the drug discovery process. wikipedia.orgmdpi.com
In silico screening and the design of virtual libraries are powerful chemoinformatic strategies to explore vast chemical spaces for identifying novel bioactive molecules. This approach is more cost-effective than acquiring and screening large compound libraries physically. nih.gov
The furo[3,2-b]pyridine core has been identified as a privileged scaffold for developing potent and selective inhibitors against targets like cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. nih.gov This identification often begins with screening diverse compound sets, which can be done virtually. nih.gov For example, a study on thieno[2,3-c]pyridine (B153571) derivatives, a related heterocyclic system, utilized in silico molecular docking to screen compounds against the Hsp90 protein, a cancer target. nih.gov This virtual screening helps in prioritizing compounds for synthesis and biological evaluation. nih.gov
Virtual library design involves the creation of large, theoretical collections of molecules that are synthetically accessible. nih.gov Starting from a core scaffold like furo[3,2-b]pyridine, a virtual library can be generated by adding various substituents at different positions. These virtual compounds can then be screened in silico for their potential to bind to a specific biological target. For instance, a study focused on designing novel annulated furo[3'',2'':6',7']chromeno[3',4':4,5]furo[3,2-b]pyridines utilized a key intermediate to build a new class of multi-fused compounds, demonstrating how a core structure can be elaborated to create a library of derivatives with potential antimicrobial activity. researchgate.net This process significantly accelerates the discovery of lead compounds. researchgate.net
Analysis of Electronic Properties and Reactivity using Computational Methods
Computational methods are essential for analyzing the electronic properties and predicting the reactivity of heterocyclic systems like furo[3,2-b]pyridine. These theoretical investigations provide insights into the molecule's behavior and guide synthetic strategies.
The furo[3,2-b]pyridine molecule is an aromatic heterocyclic compound composed of a furan (B31954) ring fused to a pyridine ring. Computational tools can predict various physicochemical and electronic properties. Density Functional Theory (DFT) calculations, for example, can be used to analyze electronic characteristics like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap, which are crucial for understanding reactivity and molecular interactions.
Predicted molecular properties for the parent furo[3,2-b]pyridine molecule provide a baseline for understanding its derivatives. These properties, calculated using various computational models, offer a glimpse into the molecule's potential behavior in biological systems.
Table 1: Predicted Molecular Properties of Furo[3,2-b]pyridine
| Property | Value | Source |
| Molecular Formula | C₇H₅NO | nih.govuni.lu |
| Molecular Weight | 119.12 g/mol | nih.gov |
| Monoisotopic Mass | 119.037113783 Da | nih.gov |
| logP | 1.3 | nih.gov |
| pKa (Strongest Basic) | 3.33 | |
| Polar Surface Area | 26.03 Ų | |
| Hydrogen Acceptor Count | 1 | |
| Hydrogen Donor Count | 0 | |
| Rotatable Bond Count | 0 | |
| Refractivity | 32.37 m³·mol⁻¹ | |
| Polarizability | 11.72 ų |
These computed descriptors are fundamental inputs for more complex modeling, such as QSAR and molecular docking. For example, the polar surface area and logP are critical in predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The reactivity of the furo[3,2-b]pyridine system can also be explored computationally, for instance, by studying its interaction with various reagents. A study on the reaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles demonstrated how the reaction direction depends on the type of reagent, leading to different heterocyclic products. nih.gov Such experimental findings can be rationalized and predicted using computational reactivity models.
Mechanistic Investigations of in Vitro Biological Activities of Furo 3,2 B Pyridine Derivatives
Anticancer Activities and Molecular Mechanisms of Action (In Vitro)
Furo[3,2-b]pyridine (B1253681) derivatives have been identified as a promising class of compounds with significant anticancer potential. doaj.orgbohrium.com Research has shown that their mechanism of action is multifaceted, involving the inhibition of key enzymes, modulation of critical signaling pathways, and the induction of programmed cell death in cancer cells. nih.govnih.gov The exploration of these compounds has revealed that specific substitutions on the furo[3,2-b]pyridine core can lead to highly potent and selective agents against various cancer types. nih.govresearchgate.net
A primary mechanism by which furo[3,2-b]pyridine derivatives exhibit anticancer activity is through the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.gov
CDC-Like Kinases (CLKs): The furo[3,2-b]pyridine core is a recognized scaffold for developing potent and highly selective inhibitors of CDC-like kinases (CLKs). nih.govsigmaaldrich.commedchemexpress.com These kinases are involved in the regulation of pre-mRNA splicing, a process vital for cell survival and proliferation. bohrium.com Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded cell-active and highly selective CLK inhibitors. nih.govsigmaaldrich.com One notable example, MU1210, is a chemical probe derived from this scaffold that demonstrates high selectivity for CLK1, CLK2, and CLK4. bohrium.comresearchgate.net The binding mode of these inhibitors often involves interaction with the back pocket of the kinase, which contributes to their high selectivity compared to inhibitors that only target the more conserved hinge region. researchgate.net
Cyclin-Dependent Kinase 2 (CDK2), Lck, and Akt: While the furo[3,2-b]pyridine scaffold is strongly associated with CLK inhibition, related furopyridine isomers have shown activity against other significant cancer-related kinases. For instance, derivatives of the isomeric furo[2,3-b]pyridine (B1315467) have demonstrated inhibitory activity against Lck and Akt kinases. nih.gov Similarly, certain furopyridine derivatives have been evaluated for their ability to inhibit CDK2. nih.gov While direct and potent inhibition of CDK2, Lck, and Akt by furo[3,2-b]pyridine hydrochloride itself is not as extensively documented as CLK inhibition, the broader furopyridine class shows promise in targeting these key cell cycle and survival kinases. For example, a study on novel furopyrimidine derivatives identified a compound that potently inhibited both PI3K and Akt enzymes. rsc.org
| Derivative/Class | Target Kinase(s) | Key Findings | Citations |
| 3,5-disubstituted Furo[3,2-b]pyridines | CLKs | Potent, cell-active, and highly selective inhibitors. | nih.gov, sigmaaldrich.com |
| MU1210 | CLK1, CLK2, CLK4 | A state-of-the-art chemical biology probe for CLKs. | researchgate.net, bohrium.com |
| Furo[2,3-b]pyridine derivatives | Lck, Akt | Isomeric scaffold shows inhibitory activity. | nih.gov |
| Furopyrimidine derivatives | PI3K, Akt | Dual inhibitors identified with potent activity. | rsc.org |
Beyond direct enzyme inhibition, furo[3,2-b]pyridine derivatives can modulate entire signaling cascades crucial for cancer development.
Hedgehog Signaling Pathway: The furo[3,2-b]pyridine core has been identified as a novel scaffold for effective modulators of the Hedgehog (Hh) signaling pathway. nih.govsigmaaldrich.commedchemexpress.com This pathway is fundamental during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. nih.gov Profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed compounds that act as sub-micromolar modulators of this pathway, demonstrating that the scaffold can be tuned to target different oncogenic mechanisms. nih.govsigmaaldrich.com
While research has highlighted that certain dihydroxylated pyridine (B92270) derivatives can act as significant inhibitors of topoisomerase II, specific studies focusing on the topoisomerase inhibitory activity of this compound are less common. However, the broader pyridine class of compounds has shown promise in this area, suggesting a potential avenue for future investigation of the furo[3,2-b]pyridine scaffold.
The disruption of microtubule dynamics is a validated anticancer strategy. While direct evidence for this compound as a tubulin polymerization inhibitor is limited, related heterocyclic compounds have shown this activity. For example, derivatives of the isomeric furo[2,3-b]pyridine have demonstrated in vitro activity related to tubulin polymerization inhibition. nih.gov This indicates that the general furopyridine structure has the potential to be developed into antimitotic agents that function through this mechanism.
A key outcome of effective anticancer agents is the ability to induce programmed cell death, or apoptosis, in tumor cells. Studies have confirmed that furo[3,2-b]pyridine derivatives possess this capability. For instance, a specific 2-substituted furo[3,2-b]pyridine derivative, compound 3b, demonstrated apoptosis-inducing potential when tested against the MCF-7 human breast cancer cell line. nih.govbenthamdirect.com Further research on other furopyrimidine derivatives has shown they can trigger apoptosis by causing cell cycle arrest, providing a mechanistic basis for their cell-killing effects. rsc.org
Furo[3,2-b]pyridine derivatives have demonstrated significant and often selective cytotoxic effects against a variety of human cancer cell lines in vitro. This selectivity is crucial for developing targeted therapies with potentially fewer side effects.
For example, one 2-substituted furo[3,2-b]pyridine derivative (compound 3b) showed encouraging growth inhibition of both MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cell lines. nih.govbenthamdirect.com In another study, furo[3,2-b]indole derivatives, which share a similar core structure, exhibited highly selective and significant inhibitory activity against A498 renal cancer cells. nih.gov Furthermore, related furopyridine isomers have shown potent cytotoxicity against cell lines such as Neuro-2a (neuroblastoma), Hela (cervical cancer), A549 (lung cancer), and COLO 205 (colon cancer). nih.gov Furan[3,2-c]pyridine derivatives, another class of isomers, were particularly effective against esophageal cancer cell lines KYSE70 and KYSE150, with one compound achieving an IC₅₀ value of 0.655 µg/mL. mdpi.com
| Compound/Derivative Class | Cancer Cell Line | Activity/IC₅₀ | Citations |
| Furo[3,2-b]pyridine derivative 3b | MDA-MB-231, MCF-7 (Breast) | Encouraging growth inhibition | nih.gov, benthamdirect.com |
| Furo[3,2-b]indole derivative 10a | A498 (Renal) | Highly selective and significant inhibition | nih.gov |
| Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine 7 | Neuro-2a (Neuroblastoma) | IC₅₀ = 5.8 µM | nih.gov |
| Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine 12a | Neuro-2a (Neuroblastoma) | IC₅₀ = 3.6 µM | nih.gov |
| Furan[3,2-c]pyridine derivative 4c | KYSE70, KYSE150 (Esophageal) | IC₅₀ = 0.655 µg/mL (48h) | mdpi.com |
Antimicrobial Properties (In Vitro)
Furo[3,2-b]pyridine derivatives have been recognized for their potential as both antibiotic and antifungal agents. doaj.org The investigation into their antimicrobial capabilities reveals a broad spectrum of activity against various pathogens.
Research has demonstrated the potential of furopyridine compounds in developing new antibacterial therapies. While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacteria is still emerging, studies on closely related isomers like furo[3,2-c]coumarins provide insight into the antibacterial potential of the broader furopyridine class. These studies have tested derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain furo[3,2-c]coumarin derivatives have shown notable activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.net
The antibacterial efficacy of pyridine-based compounds is often attributed to their interaction with the bacterial cell wall, leading to compromised cell viability. mdpi.com The molecular structure, particularly hydrophobicity and the electronic properties of the nitrogen atom, plays a crucial role in their mechanism of action. mdpi.com Studies on other related heterocyclic systems, such as imidazo[4,5-b]pyridine derivatives, have also shown sensitivity in Gram-positive bacteria like Bacillus cereus compared to more resistant Gram-negative strains like E. coli. mdpi.com
Interactive Table: In Vitro Antibacterial Activity of Furo[3,2-c]coumarin Derivatives Note: The following data is for Furo[3,2-c]coumarin derivatives, which are structural isomers of the Furo[3,2-b]pyridine core.
| Compound | Bacterial Strain | MIC (μmol/ml) | Reference |
| 6b | Escherichia coli | 0.0108 | researchgate.net |
| 9f | Bacillus subtilis | 0.0120 | researchgate.net |
| 9f | Staphylococcus aureus | Promising Activity | researchgate.net |
| 5h | Escherichia coli | Excellent Activity | researchgate.net |
| 5i | Escherichia coli | Better Activity | researchgate.net |
| 9b | Escherichia coli | Better Activity | researchgate.net |
The furo[3,2-b]pyridine framework is also a promising scaffold for the development of novel antifungal agents. doaj.org The mechanism of action for pyridine-containing antifungals can differ from their antibacterial effects, possibly involving the inhibition of fungal respiratory systems rather than solely cell wall disruption. mdpi.com
In vitro evaluations of related furo[3,2-c]coumarin derivatives have demonstrated their efficacy against fungal strains such as Aspergillus niger and Candida albicans. researchgate.net For example, one derivative, compound 9f, showed significant activity against these fungal strains with a reported MIC value of 0.0120 μmol/ml. researchgate.net Similarly, studies on pyrazolo[3,4-b]pyridine derivatives have confirmed antifungal activity against clinically important fungi, including Candida albicans and Cryptococcus neoformans. nih.gov
Interactive Table: In Vitro Antifungal Activity of a Furo[3,2-c]coumarin Derivative Note: The following data is for a Furo[3,2-c]coumarin derivative, a structural isomer of the Furo[3,2-b]pyridine core.
| Compound | Fungal Strain | MIC (μmol/ml) | Reference |
| 9f | Aspergillus niger & Candida albicans | 0.0120 | researchgate.net |
Neuroactive Compound Potential and Mechanistic Hypotheses
Furo[3,2-b]pyridine derivatives exhibit significant potential as neuroactive compounds. One key mechanism is through the inhibition of cdc-like kinases (CLKs), which are involved in pre-mRNA splicing. The disruption of this process has implications for the treatment of neurodegenerative diseases.
Furthermore, research into related structural isomers provides hypotheses for other neuroactive mechanisms. Derivatives of the isomeric furo[3,2-c]pyridine (B1313802) ring system have shown potential as antipsychotic agents, with studies indicating they have distinct effects on dopamine (B1211576) neurons in brain regions A9 and A10. nih.gov Although behaviorally similar, it is hypothesized that the thieno- and furo[3,2-c]pyridine rings utilize different mechanisms to achieve their biological effects. nih.gov Additionally, furo[3,2-c]coumarins have been identified as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in the therapeutic strategy for Alzheimer's disease. mdpi.com
Anti-Inflammatory Properties (In Vitro Mechanistic Studies)
The anti-inflammatory potential of the furo[3,2-b]pyridine scaffold has been explored through several mechanistic pathways. Preliminary studies suggest that these compounds can modulate inflammatory responses by inhibiting the activity of Protease-Activated Receptor 2 (PAR-2). PAR-2 is a G-protein coupled receptor linked to intracellular signaling pathways that drive a range of physiological and pathological responses, including inflammation and pain. nih.gov
Another significant anti-inflammatory mechanism involves the inhibition of key kinases in inflammatory signaling cascades. Specifically, certain furo[3,2-b]pyridine derivatives have been identified as inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two important enzymes that regulate inflammatory responses. google.com
Receptor Modulation and Inverse Agonism (e.g., Cannabinoid-1 Receptor (CB1R), Protease-Activated Receptor 2 (PAR-2) Signaling Pathway)
The furo-pyridine core structure has been shown to interact with various cellular receptors.
Cannabinoid-1 Receptor (CB1R): While research on the direct interaction of furo[3,2-b]pyridine with CB1R is ongoing, studies on the related furo[2,3-b]pyridine scaffold have identified potent inverse agonists for the cannabinoid-1 receptor (CB1R). nih.govresearchgate.net These findings indicate that the general furopyridine structure is a viable pharmacophore for modulating CB1R activity. nih.gov
Protease-Activated Receptor 2 (PAR-2) Signaling Pathway: As mentioned previously, furo[3,2-b]pyridine derivatives have been linked to the inhibition of PAR-2. By antagonizing this receptor, these compounds can block its multiple signaling functions, such as Ca2+ release and ERK1/2 phosphorylation, which are implicated in inflammatory processes. nih.gov
Enzyme Inhibition Beyond Kinases (e.g., Acetylcholinesterase, Proto-oncogene Tyrosine-Protein Kinase (Src), HIV Protease, Sirtuin 1 (SIRT1))
Beyond their effects on kinases, furo[3,2-b]pyridine derivatives have demonstrated inhibitory activity against a range of other important enzymes.
Acetylcholinesterase: Furo[3,2-b]pyridines are known inhibitors of nicotinic acetylcholine (B1216132) receptors. doaj.org The potential for cholinesterase inhibition is further supported by studies on related isomers. A series of furo[3,2-c]coumarin derivatives were found to be low-micromolar inhibitors of acetylcholinesterase (AChE), with kinetic studies suggesting a mixed-type inhibition mechanism. mdpi.com
Proto-oncogene Tyrosine-Protein Kinase (Src): There is currently limited specific information from the provided search results on the direct inhibition of the Src kinase by furo[3,2-b]pyridine derivatives.
HIV Protease: Furo[3,2-b]pyridine derivatives have been utilized as key intermediates in the synthesis of potent inhibitors for HIV protease. google.com Specifically, a functionalized furo[2,3-b]pyridine served as a crucial intermediate for the HIV protease inhibitor L-754,394. acs.org This highlights the importance of the scaffold in developing antiretroviral agents.
Sirtuin 1 (SIRT1): In vitro evaluations have identified 2-substituted furo[3,2-b]pyridine derivatives as inhibitors of SIRT1, a class III histone deacetylase involved in cellular regulation. nih.govbenthamdirect.com One particular derivative, compound 3b, showed encouraging inhibition of SIRT1, linking this scaffold to potential applications in cancer therapy where SIRT1 is often overexpressed. nih.govbenthamdirect.com
Interactive Table: In Vitro Enzyme Inhibition by Furopyridine Derivatives
| Compound Class | Derivative | Target Enzyme | Activity | Reference |
| Furo[3,2-c]coumarin | 3d | Acetylcholinesterase (hAChE) | IC₅₀ = 4.1 µM | mdpi.com |
| Furo[3,2-b]pyridine | 3b | Sirtuin 1 (SIRT1) | Encouraging Inhibition | nih.govbenthamdirect.com |
Structure Activity Relationship Sar Studies and Rational Molecular Design for Furo 3,2 B Pyridine Scaffolds
Influence of Substituent Nature and Position on In Vitro Biological Activities
The biological activity of furo[3,2-b]pyridine (B1253681) derivatives is highly dependent on the nature and placement of substituents on the core scaffold. Research has systematically explored substitutions at the 2, 3, 5, and 7-positions to understand their impact on potency and selectivity.
Optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to the development of potent, cell-active, and highly selective inhibitors of CLKs. researchgate.net Further substitution at the 7-position, creating 3,5,7-trisubstituted derivatives, has been shown to modulate activity, with some kinase-inactive subsets demonstrating sub-micromolar efficacy as modulators of the Hedgehog pathway. researchgate.net
A study focusing on 2-substituted furo[3,2-b]pyridines found that their cytotoxic properties against cancer cell lines were significant. researchgate.net Specifically, the derivative 3b showed promising growth inhibition of both MDAMB-231 and MCF-7 breast cancer cell lines and was also found to inhibit SIRT1, inducing apoptosis in MCF-7 cells. researchgate.net
In the context of topoisomerase II (topo II) inhibition, SAR studies on related benzo researchgate.netfuro[3,2-b]pyridine analogues revealed that substitutions on appended phenyl rings are critical. acs.org The addition of a hydroxyl group to phenyl groups at the 2- and 4-positions can confer potent and specific topo inhibition, with the precise orientation of the hydroxyl group significantly influencing both potency and cytotoxicity. acs.org Conversely, methoxy-substituted compounds, while losing inhibitory potency against topoisomerase, showed marked improvements in metabolic stability and pharmacokinetic profiles. acs.org
The following table summarizes key findings on the influence of substituents on the biological activity of furo[3,2-b]pyridine derivatives.
| Position(s) of Substitution | Substituent Type | Target/Activity | Key Finding | Reference(s) |
| 3, 5 | Various aryl and amine groups | CLK Kinases | Optimization of these positions afforded potent and highly selective CLK inhibitors. | researchgate.net |
| 3, 5, 7 | Various aryl and amine groups | Hedgehog Pathway | Kinase-inactive subsets of trisubstituted compounds acted as sub-micromolar modulators. | researchgate.net |
| 2 | Phenylacetylene derivative (3b ) | Cancer Cells (MDAMB-231, MCF-7), SIRT1 | Showed encouraging growth inhibition and induced apoptosis. | researchgate.net |
| 2, 4 (on appended rings) | Hydroxyl groups | Topoisomerase IIα | Hydroxyl substitution was crucial for potent and specific inhibition. | acs.org |
| Varies | Methoxy (B1213986) groups | Topoisomerase IIα | Decreased inhibitory potency but significantly improved metabolic stability. | acs.org |
Scaffold Modifications and Isosteric Replacements to Modulate Activity and Selectivity
Isosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry to fine-tune a drug candidate's characteristics. In the context of the furo[3,2-b]pyridine scaffold, such modifications have been instrumental in modulating activity, selectivity, and physicochemical properties.
One significant isosteric modification is the replacement of the thiophene (B33073) sulfur in the thieno[3,2-b]pyridine (B153574) core with an oxygen atom to yield the furo[3,2-b]pyridine scaffold. This change alters the electron density and reduces lipophilicity, which can impact target binding and pharmacokinetic properties. Similarly, the nitrogen atom in the pyridine (B92270) ring of the furopyridine system, when compared to its benzofuran (B130515) analogue, can act as a hydrogen bond acceptor, potentially leading to additional beneficial interactions with a target protein.
Researchers have also explored replacing other heterocyclic cores with the furo[3,2-b]pyridine motif. For instance, in the development of IRAK4 degraders, the pyrazolo[1,5-a]pyrimidine (B1248293) motif was swapped with the isosteric furo[3,2-b]pyridine to generate new compounds. acs.org This strategy of "scaffold hopping" allows for the exploration of new chemical space while retaining key binding interactions.
Furthermore, the creation of larger, more complex heterocyclic systems by fusing other rings to the furo[3,2-b]pyridine core has been investigated. The synthesis of benzo researchgate.netfuro[3,2-b]pyridine and chromeno[4,3-b]pyridine derivatives for topoisomerase inhibition exemplifies this approach, where the core scaffold is expanded to achieve different biological profiles. acs.org
Pharmacophore Elucidation for Target-Specific Interactions
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the furo[3,2-b]pyridine scaffold, the core itself has been identified as a central pharmacophore for potent and selective kinase inhibitors. researchgate.net
The furo[3,2-b]pyridine core acts as a privileged scaffold, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. Its value lies in its ability to serve as a rigid template onto which various functional groups can be placed in a well-defined spatial orientation to interact with specific residues in a target's binding site.
For kinase inhibition, the furo[3,2-b]pyridine motif has been shown to engage with the back pocket of the kinase active site rather than the highly conserved hinge region. researchgate.net This back-pocket interaction is a key to achieving high selectivity, as the amino acid composition of this region varies significantly among different kinases, unlike the more conserved hinge region. researchgate.net In the development of inhibitors for cdc-like kinases (CLKs), the furo[3,2-b]pyridine core was established as a novel central pharmacophore that underpins the activity of these highly selective compounds. researchgate.netresearchgate.net
Design Principles for Enhancing Selectivity and Potency against Specific Molecular Targets
The rational design of potent and selective inhibitors based on the furo[3,2-b]pyridine scaffold relies on several key principles derived from SAR studies and structural biology.
A primary strategy for achieving high selectivity is to target less conserved regions of the ATP-binding site in kinases. researchgate.netacs.org A notable example is the exploitation of bulky hydrophobic residues at the DFG-1 position (the residue immediately preceding the conserved DFG motif). acs.org Only about 15% of human kinases possess such a bulky residue. acs.org Designing inhibitors that specifically interact with this feature provides a powerful filter for achieving kinome-wide selectivity. The highly selective CLK inhibitor MU1210 , which is based on the furo[3,2-b]pyridine scaffold, was developed using this principle. acs.org
Another design principle involves optimizing substitutions to balance potency with desirable pharmacokinetic properties. As seen with topoisomerase inhibitors, methoxy substitutions decreased potency but enhanced metabolic stability. acs.org This highlights the trade-offs that must be managed during lead optimization.
The strategic placement of substituents to form specific interactions is also critical. For instance, the orientation of hydroxyl groups on appended phenyl rings was found to have a marked influence on the potency of topoisomerase inhibitors. acs.org Similarly, for anthelmintic derivatives of a related scaffold, lipophilicity (log P values) and the nature of N-substituents were key determinants of activity. bohrium.com
Targeting Unique Pockets: Designing molecules that bind to non-conserved regions of the target, such as the back pocket or areas near bulky DFG-1 residues in kinases. researchgate.netacs.org
Scaffold Substitution: Optimizing substituents at key positions (e.g., 2, 3, 5, and 7) to maximize interactions with the target and improve cell activity. researchgate.netresearchgate.net
Isosteric Replacement: Modifying the core scaffold or peripheral groups to improve properties like selectivity, solubility, and metabolic stability.
Structural Elaboration: Fusing additional rings to the core to explore new binding modes and biological activities. acs.org
Comparative Academic Investigations with Isomeric and Analogous Heterocyclic Systems
Furo[3,2-b]pyridine (B1253681) versus Furo[2,3-b]pyridine (B1315467) Systems
Furo[3,2-b]pyridine and Furo[2,3-b]pyridine are structural isomers, also known as 4-azabenzofuran and 7-azabenzofuran respectively, that exhibit notable differences in their synthesis, chemical behavior, and biological functions. researchgate.netnih.gov
The synthesis of both Furo[3,2-b]pyridine and Furo[2,3-b]pyridine often involves the construction of the furan (B31954) ring onto a pre-existing pyridine (B92270) scaffold or vice versa.
For Furo[3,2-b]pyridine:
A common strategy involves the coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes. This is typically a one-pot process that proceeds via a sequential Sonogashira coupling followed by a C-O bond-forming reaction, often catalyzed by a palladium-copper system and assisted by ultrasound irradiation. fishersci.ca
Another approach is the successive regioselective lithiation and electrophilic trapping of the furo[3,2-b]pyridine core, which allows for the creation of polyfunctionalized derivatives. nih.gov
For Furo[2,3-b]pyridine:
A concise four-step synthesis has been developed that allows for the introduction of functional groups at the 3- and 5-positions, suitable for palladium-mediated cross-coupling reactions. nih.gov This method is scalable and requires minimal chromatographic purification. nih.gov
Palladium-catalyzed one-pot syntheses are also prevalent, involving Sonogashira couplings followed by Wacker-type heteroannulations. researchgate.net
A metal-free approach for synthesizing 2,3-substituted furo[2,3-b]pyridines from pyridine N-oxides has also been reported, proceeding under mild conditions. researchgate.netnih.gov
| Isomer | Key Synthetic Strategies | Catalysts/Reagents | Key Features |
|---|---|---|---|
| Furo[3,2-b]pyridine | Coupling of 3-chloro-2-hydroxypyridine and terminal alkynes | Pd/C-CuI, PPh3, Et3N | One-pot, ultrasound-assisted fishersci.ca |
| Successive regioselective lithiation | Lithium bases (e.g., n-BuLi) | Allows for polyfunctionalization nih.gov | |
| Furo[2,3-b]pyridine | Multi-step synthesis with functional handles | TFA, NaH | Scalable, minimal purification nih.gov |
| Sonogashira coupling and Wacker-type heteroannulation | Palladium catalysts | One-pot synthesis researchgate.net | |
| From pyridine N-oxides | Metal-free conditions | Mild reaction conditions researchgate.netnih.gov |
The positioning of the nitrogen atom and the oxygen atom in the fused-ring system significantly influences the electron distribution, and consequently, the reactivity and stability of these isomers.
Stability: Theoretical calculations on the analogous furo[3,2-b]pyrrole and furo[2,3-b]pyrrole systems suggest that the [3,2-b] isomer (a 1,4-O,N-diheteropentalene system) is thermodynamically more stable than the [2,3-b] isomer (a 1,6-O,N-diheteropentalene system). mdpi.com This trend is likely to be similar for the furopyridine counterparts due to the comparable electronic effects of the fused rings.
Reactivity: The Furo[2,3-b]pyridine core is reported to be stable under basic conditions; however, the furan ring can be opened by strong nucleophiles like hydrazine (B178648), leading to the formation of a pyridine-dihydropyrazolone scaffold. researchgate.netnih.gov The reactivity of the pyridine moiety in 2,3-substituted furo[2,3-b]pyridines has been explored through C-H amination and borylation reactions. researchgate.netnih.gov For Furo[3,2-b]pyridines, regioselective metalation has proven to be an effective strategy for functionalization at various positions. nih.gov
Both furo[3,2-b]pyridine and furo[2,3-b]pyridine scaffolds are considered "privileged structures" in drug discovery, meaning they can bind to multiple biological targets. However, the isomeric form often dictates the specific activity.
Furo[3,2-b]pyridine: Derivatives of this scaffold have shown potent and highly selective inhibitory activity against cdc-like kinases (CLKs) and have also been identified as modulators of the Hedgehog signaling pathway. researchgate.net Some substituted furo[3,2-b]pyridines have been evaluated as potential cytotoxic agents against cancer cell lines. fishersci.caresearchgate.net
Furo[2,3-b]pyridine: This scaffold is present in compounds with a wide range of biological activities, including antiproliferative, antitumor, antioxidant, and as inverse agonists of the cannabinoid receptor (CB1R). researchgate.net It is also a core component of inhibitors for various kinases and has shown potential in the development of antitrypanosomal agents. researchgate.net Dihydrofuro[2,3-b]pyridine derivatives have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for inflammatory diseases. nih.gov
The specific substitution patterns on each isomeric core are crucial for determining the precise biological target and potency. For instance, in a series of pyrazolopyridine, furopyridine, and pyridine derivatives, the furopyridine derivative showed superior activity against a colon cancer cell line. nih.gov
| Isomer | Key Biological Activities | Therapeutic Areas |
|---|---|---|
| Furo[3,2-b]pyridine | CLK inhibitors, Hedgehog pathway modulators, cytotoxic agents researchgate.net | Oncology fishersci.caresearchgate.net |
| Furo[2,3-b]pyridine | Antiproliferative, antitumor, antioxidant, CB1R inverse agonists, kinase inhibitors, IRAK4 inhibitors researchgate.netnih.gov | Oncology, infectious diseases, inflammatory diseases researchgate.netnih.gov |
Furo[3,2-b]pyridine versus other Furo-fused Pyridines (e.g., Furo[3,2-c]pyridine (B1313802), Furo[2,3-c]pyridine, Naphtho[2,1-b]furo[3,2-b]pyridine)
The fusion of the furan and pyridine rings can occur in several other ways, leading to isomers like Furo[3,2-c]pyridine and Furo[2,3-c]pyridine. Furthermore, the addition of other rings, such as in Naphtho[2,1-b]furo[3,2-b]pyridine, creates more complex polycyclic systems.
The synthesis of these various isomers can often be achieved through palladium-mediated reactions, starting from appropriately substituted chloropyridines or iodo-hydroxypyridines. The choice of starting material dictates the final fused ring system. For instance, Furo[3,2-c]pyridine can be synthesized from 4-chloro-3-iodopyridine.
Naphtho[2,1-b]furo[3,2-b]pyridine derivatives have been synthesized via Friedlander cyclization of 2-acyl-3-aminonaphtho[2,1-b]furans with active methylene (B1212753) compounds. researchgate.net These compounds have been evaluated for their antimicrobial activity. researchgate.net Another related structure, Naphtho[1′,2′:4,5]furo[3,2-b]pyridinone, has been synthesized through an Iridium(III)-catalyzed dual C-H functionalization. acs.org
Furo[3,2-b]pyridine in relation to other Nitrogen/Oxygen Fused Heterocyclic Compounds
Furo[3,2-b]pyridine belongs to a broader class of fused heterocyclic compounds that contain both nitrogen and oxygen atoms. This class includes a vast array of scaffolds with significant biological relevance. nih.govhmdb.ca
Furopyrimidines: The fusion of a furan ring with a pyrimidine (B1678525) ring results in furopyrimidines, which are known to exhibit a range of biological activities, including analgesic, antitumor, antimicrobial, and antiviral properties. researchgate.netresearchgate.net
Furo[3,2-b]pyran-2-ones: These compounds, which feature a furan ring fused to a pyranone ring, react with nitrogen-containing nucleophiles to form various heterocyclic systems. For example, reaction with dinucleophiles can lead to recyclization and the formation of pyrazol-3-ones. nih.govbeilstein-journals.org
Benzofurans: As the benzo-analogue of furopyridines, benzofurans are also important structural motifs in medicinal chemistry. The fusion of a benzene (B151609) ring instead of a pyridine ring alters the electronic properties and can lead to different biological activities.
Pyrrolopyridines: These are isosteres of furopyridines where the furan oxygen is replaced by a nitrogen atom. This change significantly impacts the compound's properties, such as basicity and hydrogen bonding capacity, which in turn influences its biological activity.
The fusion of different heterocyclic rings creates rigid, planar structures that can interact effectively with biological macromolecules. researchgate.net The specific combination and orientation of the fused rings, along with the nature and position of substituents, fine-tune the electronic and steric properties of the molecule, ultimately determining its biological function.
Future Research Directions and Emerging Applications in Academic Chemistry of Furo 3,2 B Pyridine Hydrochloride
Advancements in Sustainable and Efficient Synthetic Methodologies
The development of novel and efficient synthetic routes to access functionalized furo[3,2-b]pyridine (B1253681) derivatives is paramount for expanding their application in chemical biology and drug discovery. Current research is focused on creating more sustainable and flexible synthetic pathways that allow for precise control over substitution patterns, thereby facilitating the generation of diverse chemical libraries.
A notable advancement is the development of a flexible synthesis for 3,5-disubstituted furo[3,2-b]pyridines. researchgate.net This methodology hinges on the chemoselective couplings of a newly prepared 5-chloro-3-iodofuro[3,2-b]pyridine (B14910067) intermediate. researchgate.net The differential reactivity of the halogen atoms allows for sequential, site-selective introduction of various functional groups, providing a streamlined route to complex derivatives. researchgate.net This approach proved effective in the second-generation synthesis of the chemical biology probe MU1210. researchgate.net
Another documented synthetic approach involves the reaction of 5-(bromomethyl)furo[3,2-b]pyridine (B8644611) with a hydroxyindole derivative using cesium carbonate (Cs2CO3) in acetonitrile. google.com This method highlights a practical route for linking the furo[3,2-b]pyridine core to other complex molecular fragments. google.com Such efficient, multi-step syntheses are crucial for systematically exploring the structure-activity relationships (SAR) of this compound class.
Table 1: Overview of Efficient Synthetic Strategies for Furo[3,2-b]pyridine Derivatives
| Key Intermediate/Reagent | Synthetic Strategy | Significance | Reference |
|---|---|---|---|
| 5-chloro-3-iodofuro[3,2-b]pyridine | Chemoselective cross-coupling reactions | Allows for flexible and site-specific functionalization at the C3 and C5 positions. | researchgate.net |
| 5-(bromomethyl)furo[3,2-b]pyridine | Nucleophilic substitution with cesium carbonate | Provides a direct method for ether linkage formation, connecting the scaffold to other molecules. | google.com |
Identification and Characterization of Novel Biological Targets and Pathways
The furo[3,2-b]pyridine scaffold has been identified as a core structure for inhibitors of several important enzyme classes, revealing its potential to modulate key cellular signaling pathways. Future research will continue to uncover new biological targets and further characterize the mechanism of action of its derivatives.
The most prominent targets identified are protein kinases. The furo[3,2-b]pyridine core is considered a "privileged scaffold" for developing highly selective kinase inhibitors. sci-hub.se Specific derivatives have been shown to be potent inhibitors of CDC-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). researchgate.net For instance, the compound MU1210 is a potent chemical probe for CLK1, CLK2, and CLK4, while MU135 and MU1787 are highly selective inhibitors of HIPKs. researchgate.netsci-hub.se The scaffold's utility also extends to the Hedgehog signaling pathway, a critical regulator of embryonic development and tumorigenesis. sci-hub.se
Beyond kinases, derivatives such as benzo researchgate.netacs.orgfuro[3,2-b]pyridine have been validated as non-intercalating, specific inhibitors of Topoisomerase IIα (topo IIα), an essential enzyme in DNA replication and chromosome organization. acs.org Furthermore, early research has pointed to the potential of furo[3,2-b]pyridines as inhibitors of leukotriene biosynthesis, suggesting a role in modulating inflammatory pathways. google.com
Table 2: Identified Biological Targets for Furo[3,2-b]pyridine Derivatives
| Target Class | Specific Target(s) | Example Compound(s) | Biological Pathway | Reference |
|---|---|---|---|---|
| Protein Kinases | CLK1, CLK2, CLK4, HIPKs | MU1210, MU135, MU1787 | mRNA splicing, cellular signaling | researchgate.netsci-hub.se |
| DNA Modifying Enzymes | Topoisomerase IIα | Benzo researchgate.netacs.orgfuro[3,2-b]pyridine (35a) | DNA replication and repair | acs.org |
| Inflammatory Enzymes | Enzymes in leukotriene biosynthesis | Generic Furo[3,2-b]pyridines | Inflammatory response | google.com |
| Developmental Pathways | Hedgehog Pathway Components | Generic Furo[3,2-b]pyridines | Embryonic development, cancer | sci-hub.se |
Integration of Advanced Computational Modeling for Rational Design and Lead Optimization
Computational chemistry is becoming an indispensable tool for accelerating the drug discovery process. For the furo[3,2-b]pyridine class, integrating advanced computational modeling offers a path toward the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Structure-based drug design is a key area of application. High-resolution crystal structures of furo[3,2-b]pyridine-based inhibitors in complex with their kinase targets, such as CLK1 and CLK3, provide detailed atomic-level insights into their binding modes. sci-hub.se This information reveals how specific residues, like the DFG-1 residue in the kinase active site, control inhibitor affinity and binding orientation, offering a clear basis for the rational design of new analogues with enhanced interactions. sci-hub.se
Another powerful computational strategy is the "conformational restriction" or rigidification approach. acs.org By cyclizing a flexible precursor, researchers can create more rigid structures like the furo[3,2-b]pyridine core, which can lead to enhanced target inhibition and cytotoxicity compared to their flexible counterparts. acs.org Furthermore, specialized computational web servers like FragRep are emerging for structure-based ligand design. acs.org These tools allow for fragment replacement, scaffold hopping, and bioisosteric replacement, enabling the rapid generation of novel design ideas based on the furo[3,2-b]pyridine core to improve ligand-protein interactions. acs.org
Applications of Chemoinformatics and Data Mining in Furo[3,2-b]pyridine Research
Chemoinformatics and data mining are crucial for navigating the vast chemical space and extracting meaningful patterns from large datasets. These approaches are being applied to furo[3,2-b]pyridine research to understand its prevalence, guide library design, and uncover novel structure-property relationships.
A comparative chemoinformatic analysis of fragment libraries revealed that the furo[3,2-b]pyridine scaffold is one of the top five most frequently occurring heterocyclic scaffolds after benzene (B151609), highlighting its structural significance in modern chemical libraries. acs.org Such analyses utilize molecular descriptors to define a "chemical space," helping to assess the diversity and novelty of compound collections. acs.org
Data mining techniques are also being applied to identify potential bioisosteric replacements for ligand substructures. acs.org By mining structural databases, it is possible to find fragments that meet specific geometric and pharmacophoric requirements, which can be incorporated into the furo[3,2-b]pyridine core to optimize biological activity or physicochemical properties. acs.org The combination of chemometrics with analytical techniques like mass spectrometry further enables the data mining of molecular structures from complex mixtures, an approach that could be adapted to study the metabolism or degradation products of furo[3,2-b]pyridine-based compounds. researchgate.net
Table 3: Chemoinformatic and Data Mining Applications in Furo[3,2-b]pyridine Research
| Application Area | Technique/Approach | Objective | Reference |
|---|---|---|---|
| Library Analysis | Chemoinformatic analysis of fragment libraries | To determine the frequency and significance of the furo[3,2-b]pyridine scaffold in chemical space. | acs.org |
| Lead Optimization | Data mining for isosteric replacements | To identify suitable fragments for modifying and optimizing ligand structures. | acs.org |
| Structural Elucidation | Chemometrics and mass spectrometry | To mine molecular structure information from complex chemical data. | researchgate.net |
Q & A
Basic Question: What are the critical steps for synthesizing the furo[3,2-b]pyridine core in derivatives like Furo[3,2-b]pyridine hydrochloride?
Methodological Answer:
The synthesis typically involves cyclization of halogenated pyridine precursors with furan derivatives. For example:
- Step 1: React 2-chloropyridine with a substituted furan under copper(I) catalysis to form the fused ring system .
- Step 2: Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm structure using -NMR and -NMR. Key spectral markers include aromatic protons at δ 7.2–8.5 ppm and furan oxygen-linked carbons at δ 105–115 ppm .
- Step 3: Hydrochloride salt formation via treatment with HCl gas in anhydrous ether, followed by recrystallization .
Advanced Question: How can reaction conditions be optimized to address low yields during the cyclization of furo[3,2-b]pyridine derivatives?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst Screening: Test copper(I) acetylides vs. palladium catalysts (e.g., Pd(PPh)) to improve regioselectivity .
- Solvent Effects: Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C to enhance reaction kinetics .
- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 30–60 minutes while maintaining yields >75% .
- Monitoring: Employ TLC (R ≈ 0.4 in 1:1 EtOAc/hexane) and GC-MS to track intermediate formation .
Basic Question: Which spectroscopic techniques are essential for characterizing this compound, and what data should be prioritized?
Methodological Answer:
- -NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and substituent-specific signals (e.g., methyl groups at δ 2.3–2.6 ppm) .
- -NMR: Confirm the fused-ring system via carbons adjacent to oxygen (δ 105–115 ppm) and pyridine carbons (δ 140–160 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H] for CHClNO: calc. 168.0215, obs. 168.0218) .
- X-ray Crystallography: Resolve structural ambiguities; bond angles in the furopyridine core typically range from 115–125° .
Advanced Question: How should researchers resolve contradictions in reported antimicrobial activity data for furo[3,2-b]pyridine analogs?
Methodological Answer:
Discrepancies may stem from variations in bacterial strains, assay protocols, or substituent effects. Mitigation approaches include:
- Standardized Assays: Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Structure-Activity Relationship (SAR) Analysis: Compare logP values and electron-withdrawing groups (e.g., -Cl, -CF) to correlate hydrophobicity with activity .
- Statistical Validation: Apply ANOVA to assess significance (p < 0.05) across triplicate experiments .
Safety-Focused Question: What protocols are critical when handling halogenated intermediates in furo[3,2-b]pyridine synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, sealed goggles, and fume hoods with >0.5 m/s airflow .
- Waste Management: Segregate halogenated waste (e.g., chlorinated solvents) in labeled containers for incineration .
- Emergency Procedures: For skin contact, wash with 10% sodium thiosulfate; for inhalation, administer 100% oxygen via mask .
Advanced Question: How can computational modeling predict substituent effects on the biological activity of furo[3,2-b]pyridine derivatives?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to bacterial targets (e.g., S. aureus dihydrofolate reductase). Prioritize substituents with ΔG < -8 kcal/mol .
- DFT Calculations: Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity of substituents like -CF or -OCH .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .
Data Contradiction Analysis: How to address conflicting reports on the thermal stability of furo[3,2-b]pyridine derivatives?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Compare decomposition temperatures (T) under nitrogen vs. air. For example, T ranges from 180–220°C for hydrochloride salts .
- Accelerated Stability Testing: Store compounds at 40°C/75% RH for 4 weeks and monitor purity via HPLC (RSD < 2%) .
- Mechanistic Insights: Use FT-IR to detect hydrolysis products (e.g., carboxylic acids at 1700 cm) in humid conditions .
Tables for Key Data
| Property | This compound | Analog with -CF |
|---|---|---|
| Molecular Weight (g/mol) | 169.59 | 259.65 |
| Melting Point (°C) | 185–190 | 210–215 |
| logP (Calculated) | 1.2 | 2.8 |
| MIC (S. aureus, µg/mL) | 16 | 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
